6-Aminofluorescein
CAS No.: 51649-83-3
Cat. No.: VC20758618
Molecular Formula: C₂₀H₁₃NO₅
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51649-83-3 |
---|---|
Molecular Formula | C₂₀H₁₃NO₅ |
Molecular Weight | 347.3 g/mol |
IUPAC Name | 5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Standard InChI | InChI=1S/C20H13NO5/c21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H,21H2 |
Standard InChI Key | YOAWSYSKQHLFPM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Canonical SMILES | C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Chemical Identity and Structure
Basic Information
6-Aminofluorescein is an amino derivative of fluorescein with the molecular formula C20H13NO5 . It is also known by several alternative names including Fluoresceinamine isomer II, 6-Amino-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one, and 5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one . The compound is registered with CAS number 51649-83-3 and European Community (EC) number 257-334-7 .
Structural Characteristics
The chemical structure of 6-Aminofluorescein features the classic xanthene core structure of fluorescein with an amino group (-NH2) substituted at the 6-position of the benzoic acid component. This amino functionality is a key feature that enables its conjugation to various biomolecules and polymers through chemical reactions involving the primary amine group .
The compound maintains the 3',6'-dihydroxy substitution pattern on the xanthene moiety that is characteristic of fluorescein and responsible for its fluorescent properties. The spiro carbon center connects the xanthene ring system to the benzofuran component, creating the three-dimensional structure of the molecule .
Physical and Chemical Properties
Spectroscopic Properties
6-Aminofluorescein exhibits fluorescent properties that make it valuable for various applications. The compound has an excitation wavelength of approximately 490 nm and an emission wavelength around 515 nm, placing it in the green region of the visible spectrum . These spectral characteristics allow for efficient detection using standard fluorescence instrumentation in laboratory settings.
Molecular Characteristics
The molecular weight of 6-Aminofluorescein is determined by its molecular formula C20H13NO5. The presence of the amino group at the 6-position distinguishes it from other fluorescein derivatives and imparts specific chemical reactivity that is exploited in various applications .
Table 1: Key Properties of 6-Aminofluorescein
Property | Value |
---|---|
Molecular Formula | C20H13NO5 |
CAS Number | 51649-83-3 |
EC Number | 257-334-7 |
Excitation Wavelength | 490 nm |
Emission Wavelength | 515 nm |
Position of Amino Group | 6-position |
Chemical Reactivity
Amine Reactivity
The primary amino group in 6-Aminofluorescein serves as a key reactive site for chemical modifications. This enables the compound to be conjugated to various biomolecules including proteins, nucleic acids, and other macromolecules. The amine functionality can participate in numerous reactions including:
-
Conjugation to carboxylic acids to form amide bonds
-
Reaction with isothiocyanates to form thiourea derivatives
-
Coupling with activated esters to form stable conjugates
-
Reaction with aldehyde groups to form Schiff bases
These reactions provide a versatile platform for developing fluorescent probes and labeled biomolecules for various research applications .
Polymer Conjugation
Recent research has demonstrated the successful conjugation of 6-Aminofluorescein to polymers such as poly(styrene-co-maleic acid) (SMA). The SMA-6-aminofluorescein conjugate (SMA-AF) forms micelles in aqueous solutions with an average particle size of approximately 135.3 nm. This polymer conjugation approach enhances the utility of 6-Aminofluorescein in biological systems by improving its solubility, stability, and targeting capabilities .
The conjugation process typically involves the reaction between the amino group of 6-Aminofluorescein and the carboxylic acid functionalities present in the maleic acid component of the SMA copolymer. The resulting conjugate maintains the fluorescent properties of 6-Aminofluorescein while gaining the beneficial properties of the polymer carrier .
Applications in Biomedical Research
Fluorescent Labeling and Imaging
6-Aminofluorescein serves as an effective fluorescent label for various biomolecules. Its relatively small size compared to protein-based fluorophores makes it less likely to interfere with the biological function of labeled molecules. The compound's bright fluorescence facilitates detection at low concentrations, making it suitable for sensitive assays .
In fluorescence microscopy and imaging applications, 6-Aminofluorescein provides high contrast and photostability, enabling detailed visualization of cellular structures and processes when attached to appropriate targeting molecules. The green fluorescence emission is compatible with standard fluorescence microscopy filter sets and detection systems .
Tumor Detection and Imaging
A significant application of 6-Aminofluorescein is in tumor detection and imaging, particularly when conjugated to appropriate carrier systems. Research has demonstrated that polymer-conjugated 6-Aminofluorescein, specifically the SMA-AF conjugate, can serve as a macromolecular fluorescent probe for micro-tumor detection and imaging .
In a study using a mouse S180 solid tumor model, SMA-AF conjugates showed preferential accumulation in tumor tissues compared to normal tissues. This selective targeting is attributed to the enhanced permeability and retention (EPR) effect characteristic of tumor vasculature, which allows macromolecular structures like the SMA-AF micelles to preferentially accumulate in tumor tissues .
The micelle formation by SMA-AF conjugates in aqueous solutions provides several advantages for tumor imaging:
-
Improved circulation time in the bloodstream
-
Enhanced accumulation in tumor tissues
-
Reduced non-specific binding and background signal
-
Better signal-to-noise ratio in imaging applications
These properties make SMA-AF conjugates promising candidates for detecting small tumors that might be missed by conventional imaging techniques .
Comparative Analysis with Related Compounds
Comparison with Other Fluorescein Derivatives
6-Aminofluorescein belongs to a family of fluorescein derivatives that include various substituted versions of the basic fluorescein structure. A related compound is 5-(4,6-Dichlorotriazinyl)aminofluorescein (DTAF), which features a dichlorotriazinyl group attached to the amino functionality .
DTAF (molecular formula C23H12Cl2N4O5) is more complex than 6-Aminofluorescein and incorporates a reactive dichlorotriazinyl group that enhances its ability to form covalent bonds with proteins and other biomolecules. The dichlorotriazinyl moiety serves as a reactive linker that can facilitate conjugation through nucleophilic displacement reactions .
Table 2: Comparison of 6-Aminofluorescein with Related Compounds
Property | 6-Aminofluorescein | 5-(4,6-Dichlorotriazinyl)aminofluorescein (DTAF) |
---|---|---|
Molecular Formula | C20H13NO5 | C23H12Cl2N4O5 |
Reactive Group | Primary amine | Dichlorotriazinyl amine |
Primary Application | Fluorescent labeling, tumor imaging | Protein labeling, immunofluorescence |
Conjugation Mechanism | Forms amide bonds with carboxylic acids | Reacts via nucleophilic substitution of chlorine atoms |
Functional Comparison in Research Applications
While 6-Aminofluorescein serves primarily as a fluorescent tag or imaging agent, particularly when conjugated to carrier polymers, DTAF is often used directly for protein labeling due to its reactive dichlorotriazinyl group that can readily form covalent bonds with amino groups in proteins under mild conditions .
Both compounds maintain the core fluorescein structure responsible for their fluorescent properties, but their different reactive groups make them suitable for different applications in biomedical research and diagnostics .
Recent Research Developments
Polymer Conjugates as Macromolecular Probes
Recent research has focused on developing 6-Aminofluorescein polymer conjugates as macromolecular fluorescent probes. The study by Bharate et al. (2022) demonstrated the successful synthesis and characterization of SMA-AF conjugates and their application in micro-tumor detection and imaging .
The research highlighted several key findings:
-
SMA-AF conjugates form stable micelles in aqueous solutions with an average particle size of 135.3 nm
-
The conjugates maintain the fluorescent properties of 6-Aminofluorescein
-
In vivo studies using a mouse S180 solid tumor model showed preferential accumulation of the conjugates in tumor tissues
-
The macromolecular nature of the conjugates enhances their utility in biological systems through improved pharmacokinetics and biodistribution
Characterization Techniques
The characterization of 6-Aminofluorescein and its conjugates involves various analytical techniques, including:
-
Dynamic Light Scattering (DLS) for particle size analysis
-
Fourier Transform Infrared (FTIR) spectroscopy for structural confirmation
-
UV-Visible spectroscopy for absorption profile determination
-
Fluorescence spectroscopy for emission characteristics analysis
These techniques provide comprehensive information about the physical, chemical, and biological properties of 6-Aminofluorescein and its derivatives, facilitating their development and optimization for various applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume